molecular formula C30H27ClN2O4 B11676105 11-(1,3-benzodioxol-5-yl)-10-[(4-chlorophenyl)acetyl]-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

11-(1,3-benzodioxol-5-yl)-10-[(4-chlorophenyl)acetyl]-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B11676105
M. Wt: 515.0 g/mol
InChI Key: WNBYSZMOYHJILF-UHFFFAOYSA-N
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Description

11-(1,3-BENZODIOXOL-5-YL)-10-[2-(4-CHLOROPHENYL)ACETYL]-3,3-DIMETHYL-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring, a chlorophenyl group, and a dibenzodiazepine core

Preparation Methods

The synthesis of 11-(1,3-BENZODIOXOL-5-YL)-10-[2-(4-CHLOROPHENYL)ACETYL]-3,3-DIMETHYL-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE involves multiple steps, including the formation of the benzodioxole ring and the chlorophenyl group, followed by their integration into the dibenzodiazepine core. The reaction conditions typically involve the use of specific catalysts and solvents to facilitate the desired transformations. Industrial production methods may employ optimized reaction conditions and scalable processes to achieve high yields and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The benzodioxole ring can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: The chlorophenyl group can be reduced to form corresponding reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the benzodioxole and chlorophenyl moieties, resulting in the formation of substituted products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

11-(1,3-BENZODIOXOL-5-YL)-10-[2-(4-CHLOROPHENYL)ACETYL]-3,3-DIMETHYL-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including its interactions with specific enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its effects on certain medical conditions.

    Industry: It may be used in the development of new materials and as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 11-(1,3-BENZODIOXOL-5-YL)-10-[2-(4-CHLOROPHENYL)ACETYL]-3,3-DIMETHYL-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar compounds to 11-(1,3-BENZODIOXOL-5-YL)-10-[2-(4-CHLOROPHENYL)ACETYL]-3,3-DIMETHYL-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE include other dibenzodiazepine derivatives and compounds containing benzodioxole and chlorophenyl groups These similar compounds may share some chemical and biological properties but differ in their specific structures and activities

Properties

Molecular Formula

C30H27ClN2O4

Molecular Weight

515.0 g/mol

IUPAC Name

6-(1,3-benzodioxol-5-yl)-5-[2-(4-chlorophenyl)acetyl]-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C30H27ClN2O4/c1-30(2)15-22-28(24(34)16-30)29(19-9-12-25-26(14-19)37-17-36-25)33(23-6-4-3-5-21(23)32-22)27(35)13-18-7-10-20(31)11-8-18/h3-12,14,29,32H,13,15-17H2,1-2H3

InChI Key

WNBYSZMOYHJILF-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(N(C3=CC=CC=C3N2)C(=O)CC4=CC=C(C=C4)Cl)C5=CC6=C(C=C5)OCO6)C(=O)C1)C

Origin of Product

United States

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